molecular formula C7H16ClNO2S B1314556 N-tert-butyl-3-chloropropane-1-sulfonamide CAS No. 63132-85-4

N-tert-butyl-3-chloropropane-1-sulfonamide

Cat. No. B1314556
CAS RN: 63132-85-4
M. Wt: 213.73 g/mol
InChI Key: SPGDRXRIVPMUCK-UHFFFAOYSA-N
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Description

N-tert-butyl-3-chloropropane-1-sulfonamide, also known by its chemical formula C7H16ClNO2S , is a compound with a molecular weight of approximately 213.7 g/mol . It falls under the category of sulfonamides , which are organic compounds containing a sulfonamide functional group (–SO2NH2). This particular compound features a tert-butyl group (–C(CH3)3) and a chlorine atom (Cl) attached to the nitrogen atom of the sulfonamide group .


Synthesis Analysis

The resulting compound is a white crystalline solid with the chemical structure described earlier .


Molecular Structure Analysis

The molecular formula of N-tert-butyl-3-chloropropane-1-sulfonamide indicates that it contains one chlorine atom , one nitrogen atom , and a tert-butyl group attached to the sulfonamide moiety. The three-dimensional arrangement of atoms in the molecule contributes to its properties and reactivity .


Chemical Reactions Analysis

N-tert-butyl-3-chloropropane-1-sulfonamide can participate in various chemical reactions, including nucleophilic substitution reactions. For instance, it can undergo hydrolysis to yield the corresponding sulfonic acid and tert-butylamine. Additionally, it may react with other nucleophiles or electrophiles, leading to modifications of its structure .


Physical And Chemical Properties Analysis

  • Molar Volume : 185.4 cm³/mol

Scientific Research Applications

Summary of the Application

“N-tert-butyl-3-chloropropane-1-sulfonamide” is used in the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . These compounds are widely applied as building blocks in medical chemistry .

Methods of Application or Experimental Procedures

The synthesis involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This strategy does not require additional pre-functionalization and de-functionalization steps, which streamlines synthetic routes and substantially reduces waste generation .

Results or Outcomes

The reaction was scalable as exemplified by the formation of N-tert-butyl-2-benzothiazolesulfenamides on a 50 g scale (94%) while the Ni sheets could be reused .

2. Synthesis of N-Heterocycles via Sulfinimines

Summary of the Application

“N-tert-butyl-3-chloropropane-1-sulfonamide” is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Methods of Application or Experimental Procedures

The synthesis involves the use of enantiopure tert-butanesulfinamide, which has emerged as the gold standard among many others over the last two decades .

Results or Outcomes

The resulting compounds represent the structural motif of many natural products and therapeutically applicable compounds .

Future Directions

Research on N-tert-butyl-3-chloropropane-1-sulfonamide could explore its potential applications in medicinal chemistry, catalysis, or material science. Investigating its biological activity and developing derivatives may lead to novel compounds with useful properties .

properties

IUPAC Name

N-tert-butyl-3-chloropropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClNO2S/c1-7(2,3)9-12(10,11)6-4-5-8/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGDRXRIVPMUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470811
Record name N-tert-Butyl-3-chloropropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3-chloropropane-1-sulfonamide

CAS RN

63132-85-4
Record name N-tert-Butyl-3-chloropropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tert-Butylamine (3.0 mol, 315.3 mL) was dissolved in THF (2.5 L). The solution was cooled to −20° C. 3-Chloropropanesulfonyl chloride (1.5 mol, 182.4 mL) was added slowly. The reaction mixture was allowed to warm to rt and stirred for 24 h. The mixture was filtered, and the filtrate was concentrated in vacuo. The residue was dissolved in CH2Cl2 (2.0 L). The resulting solution was washed with 1 N HCl (1.0 L), water (1.0 L), brine (1.0 L) and dried over Na2SO4. It was filtered and concentrated in vacuo to give a slightly yellow solid, which was crystallized from hexane to afford the product as a white solid (316.0 g, 99%).
Quantity
315.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
182.4 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 3-chloropropanesulfonyl chloride (commercially available, for example, from Aldrich) (1 g, 6 mmol) in DCM (10 ml) in an ice-water bath was added t-butylamine (commercially available, for example, from Aldrich) (1.3 ml, 12 mmol). The solution was allowed to warm to ambient temperature and stirred for 3 h. The reaction mixture was applied to a SCX-2 cartridge (50 g) (preconditioned with methanol) and the cartridge eluted with methanol (2 column volumes). The methanol fraction was concentrated in vacuo to give the title compound as a white waxy solid (1.17 g, 97%). LCMS RT=2.61 min, ES+ve m/z 214 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Reviriego - Drugs of the Future, 2012 - access.portico.org
… Cyclopropanesulfonamide (IX) is prepared by amination of 3-chloropropane-1-sulfonyl chloride (XII) with t-BuNH2 in THF to provide N-tert-butyl-3-chloropropane-1-sulfonamide (XIII), …
Number of citations: 11 access.portico.org

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